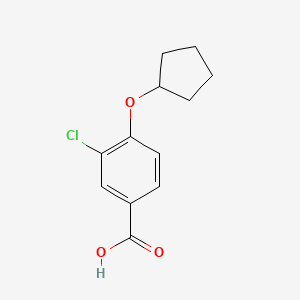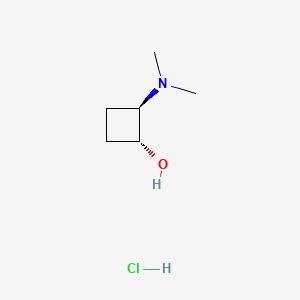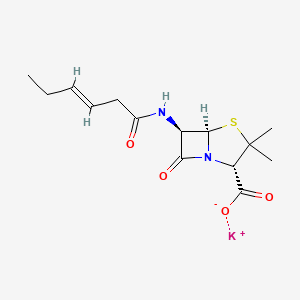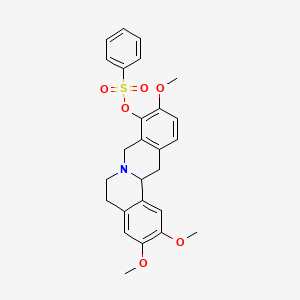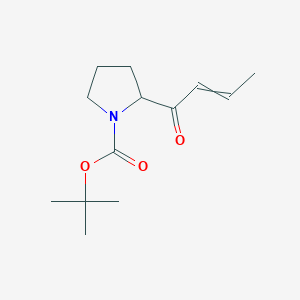
Carboxymethyl Lactose Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxymethyl Lactose Sodium Salt is a derivative of lactose, a disaccharide sugar composed of galactose and glucose. This compound is formed by introducing carboxymethyl groups into the lactose molecule, which are then neutralized with sodium ions. The resulting compound is water-soluble and exhibits unique properties that make it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxymethyl Lactose Sodium Salt typically involves the reaction of lactose with sodium hydroxide and monochloroacetic acid. The process can be summarized as follows:
Alkalization: Lactose is dissolved in an aqueous solution of sodium hydroxide.
Carboxymethylation: Monochloroacetic acid is added to the solution, leading to the substitution of hydroxyl groups in lactose with carboxymethyl groups.
Neutralization: The reaction mixture is neutralized with sodium hydroxide to form the sodium salt of carboxymethyl lactose.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity. The product is then purified through filtration, washing, and drying processes.
化学反应分析
Types of Reactions: Carboxymethyl Lactose Sodium Salt can undergo various chemical reactions, including:
Oxidation: The carboxymethyl groups can be oxidized to form carboxyl groups.
Reduction: The compound can be reduced to form hydroxymethyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce hydroxymethylated compounds.
科学研究应用
Carboxymethyl Lactose Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in cell culture media as a nutrient supplement and as a stabilizer for enzymes and other proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and water solubility.
Industry: Utilized as a thickening agent, emulsifier, and stabilizer in food products, cosmetics, and pharmaceuticals.
作用机制
The mechanism of action of Carboxymethyl Lactose Sodium Salt involves its interaction with various molecular targets and pathways. The carboxymethyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, stabilizing their structure and enhancing their activity. Additionally, the compound’s water solubility allows it to effectively deliver active ingredients in drug formulations.
相似化合物的比较
Carboxymethyl Lactose Sodium Salt can be compared with other carboxymethylated compounds, such as:
Carboxymethyl Cellulose Sodium Salt: Similar in structure but derived from cellulose, used as a thickener and stabilizer in various applications.
Carboxymethyl Starch Sodium Salt: Derived from starch, used in food and pharmaceutical industries as a disintegrant and binder.
Uniqueness: this compound is unique due to its lactose backbone, which provides distinct properties such as enhanced solubility and biocompatibility compared to other carboxymethylated compounds.
属性
分子式 |
C26H29Na7O25 |
|---|---|
分子量 |
902.4 g/mol |
IUPAC 名称 |
heptasodium;2-[[(2R,3S,4S,5R)-5,6-bis(carboxylatomethoxy)-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-tris(carboxylatomethoxy)-6-(carboxylatomethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C26H36O25.7Na/c27-12(28)3-42-1-10-20(19(41)22(45-6-15(33)34)25(49-10)48-9-18(39)40)51-26-24(47-8-17(37)38)23(46-7-16(35)36)21(44-5-14(31)32)11(50-26)2-43-4-13(29)30;;;;;;;/h10-11,19-26,41H,1-9H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);;;;;;;/q;7*+1/p-7/t10-,11-,19+,20-,21+,22-,23+,24-,25?,26+;;;;;;;/m1......./s1 |
InChI 键 |
QPVWZILWDJJIEA-CXTVFXISSA-G |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)OCC(=O)[O-])OCC(=O)[O-])COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C1C(C(C(C(O1)OCC(=O)[O-])OCC(=O)[O-])O)OC2C(C(C(C(O2)COCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



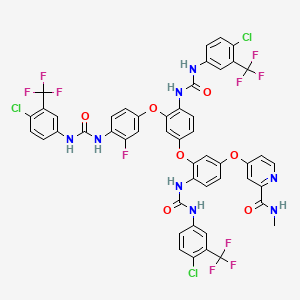


![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
